molecular formula C7H6N4O2 B3219613 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 1190319-35-7

3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Cat. No.: B3219613
CAS No.: 1190319-35-7
M. Wt: 178.15 g/mol
InChI Key: TVNAYMAJHJXPED-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine is a high-value, nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical features a pyrrolo[3,2-b]pyridine core—a privileged scaffold often used as a bioisostere for purines—which is further functionalized with both nitro and amine groups, making it a versatile building block for organic synthesis and the development of novel pharmacologically active molecules . Compounds within the pyrrolopyridine class have demonstrated potential as inhibitors of key biological targets. For instance, closely related analogs have been investigated for their inhibitory activity against serine proteases like Coagulation Factor VIIa, playing a role in the blood coagulation cascade . The structural motifs present in this compound are frequently leveraged in the design of small-molecule therapeutics, underscoring its research value in preclinical development . As a building block, the nitro and amine groups offer orthogonal reactivity for further functionalization, enabling the construction of diverse compound libraries for screening campaigns. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-1-2-9-7-5(11(12)13)3-10-6(4)7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNAYMAJHJXPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275653
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
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Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-35-7
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitro 1h Pyrrolo 3,2 B Pyridin 7 Amine and Its Derivatives

Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core Synthesis

The formation of the fused bicyclic 4-azaindole (B1209526) system is the foundational challenge in synthesizing the target compound. The primary strategies involve constructing the five-membered pyrrole (B145914) ring onto a pre-existing, appropriately substituted pyridine (B92270) ring.

Ring Annulation Strategies

Ring annulation involves the formation of the pyrrole ring from a pyridine precursor through intramolecular cyclization. Key methods applicable to the synthesis of the 4-azaindole core include the Bartoli and Fischer indole (B1671886) syntheses.

The Bartoli indole synthesis is a particularly effective method for generating 4-azaindole scaffolds. This reaction involves the treatment of a substituted nitropyridine with an excess of a vinyl Grignard reagent. nih.govacs.org For the synthesis of a 4-azaindole, the process would commence with a 3-nitropyridine (B142982) derivative. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and aromatization to yield the pyrrolo[3,2-b]pyridine core. The presence of a halogen atom on the pyridine ring, such as in 2-chloro-3-nitropyridine, has been shown to improve reaction yields, and the resulting halogenated azaindole can serve as a handle for subsequent functionalization. acs.org

The Fischer indole synthesis represents another classical ring annulation approach. Although its application to pyridine systems can be challenging, it has been successfully employed for the synthesis of 4-azaindoles. acs.orgrsc.org This method utilizes the acid-catalyzed thermal cyclization of a pyridylhydrazine with an appropriate aldehyde or ketone. For the 1H-pyrrolo[3,2-b]pyridine core, the synthesis would start from a 3-pyridylhydrazine, which is condensed with a carbonyl compound to form a pyridylhydrazone intermediate that subsequently undergoes the key cyclization step. The efficiency of this reaction is often enhanced by the presence of electron-donating groups on the starting pyridylhydrazine. acs.org

Reaction Pyridine Precursor Reagents Key Features Reference
Bartoli Synthesis3-Nitropyridine1. Vinylmagnesium bromide, THF; 2. Aqueous quenchDirect formation of the azaindole ring from nitropyridines. Tolerates various substituents. acs.org
Fischer Synthesis3-Pyridylhydrazine1. Aldehyde or Ketone; 2. Acid catalyst (e.g., polyphosphoric acid, ZnCl₂)Classical method, requires pyridylhydrazine precursor. acs.orgrsc.org

This table illustrates common ring annulation strategies for the 4-azaindole core.

Condensation Reactions for Core Formation

Condensation reactions can also be employed to construct the pyrrolo[3,2-b]pyridine skeleton. These methods typically involve the reaction of a difunctionalized pyridine with a reagent that provides the remaining atoms of the pyrrole ring, followed by cyclization. For instance, a strategy could involve starting with a 2,3-diaminopyridine (B105623) derivative. Condensation with a 1,2-dicarbonyl compound or its equivalent would lead to the formation of the fused pyrrole ring. While this approach is well-established for other heterocyclic systems, its application specifically for the 4-azaindole core is less commonly reported than the annulation strategies mentioned previously.

Targeted Functionalization at C3 (Nitro Group) and C7 (Amino Group)

With the core scaffold in hand, the next critical phase is the regioselective introduction of the nitro group at the C3 position of the pyrrole ring and the amino group at the C7 position of the pyridine ring.

Regioselective Nitration Procedures at C3

The pyrrole ring in the 4-azaindole system is electron-rich and thus susceptible to electrophilic aromatic substitution. libretexts.org Theoretical and experimental studies on related azaindoles confirm that electrophilic attack occurs preferentially at the C3 position, as this leads to a more stable cationic intermediate (sigma complex) compared to attack at C2. rsc.orgaklectures.com

The nitration of the 1H-pyrrolo[3,2-b]pyridine core can be achieved using standard nitrating agents. A common procedure involves the use of a nitrating mixture of concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at controlled low temperatures. Alternatively, milder reagents such as acetyl nitrate (B79036) (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be employed to achieve the desired C3-nitration, potentially minimizing side reactions. researchgate.net The reaction must be carefully controlled to prevent over-nitration or oxidation, particularly of the sensitive pyrrole ring.

Introduction and Manipulation of the Amino Group at C7

The introduction of the C7-amino group can be approached via two main retrosynthetic pathways: amination of a pre-formed 7-halo-4-azaindole or construction of the azaindole ring from a pyridine precursor already bearing an amino or nitro group.

A highly effective and versatile method for forming the C7-N bond is the Buchwald-Hartwig amination . organic-chemistry.orgcapes.gov.br This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amine nucleophiles. youtube.com The synthesis would begin with a 7-halo-1H-pyrrolo[3,2-b]pyridine, which can be prepared, for example, via the Bartoli synthesis using a 2-halo-3-nitropyridine as the starting material. acs.org The 7-chloro or 7-bromo-4-azaindole intermediate is then coupled with an ammonia (B1221849) equivalent (e.g., lithium bis(trimethylsilyl)amide) or directly with ammonia under catalytic conditions to furnish the desired 7-amino-1H-pyrrolo[3,2-b]pyridine. organic-chemistry.org This intermediate can then be nitrated at C3 as described above.

Alternatively, if the synthesis starts with a 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, a direct nucleophilic aromatic substitution (SNAr) with ammonia or an amine source could install the C7-amino group. The electron-withdrawing nitro group at C3 would activate the ring system towards nucleophilic attack.

Reaction Substrate Reagents & Catalyst Amine Source Reference
Buchwald-Hartwig Amination7-Chloro-1H-pyrrolo[3,2-b]pyridinePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu)Ammonia, Benzophenone imine, or an ammonia equivalent organic-chemistry.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr)7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridineAmmonia (or NH₄OH)AmmoniaN/A

This table outlines common methods for introducing the C7-amino group.

Derivatization and Analogues Synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Once synthesized, this compound serves as a versatile platform for the creation of a library of analogues. The functional groups present offer multiple handles for derivatization.

The primary amino group at C7 can be readily modified through standard reactions such as acylation with acyl chlorides or anhydrides to form amides, or through reductive amination and direct alkylation to produce secondary and tertiary amines.

The nitro group at C3 is a key functional group for further manipulation. It can be reduced under various conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like SnCl₂ or Fe in acidic media) to yield the corresponding 3-amino-1H-pyrrolo[3,2-b]pyridin-7-amine. This diamino scaffold opens up further avenues for derivatization, allowing for the synthesis of ureas, sulfonamides, or the construction of additional fused heterocyclic rings.

Furthermore, the pyrrole N-H can be functionalized, for instance, through alkylation or acylation, to modulate the compound's physicochemical properties. These derivatization strategies have been applied to similar pyrrolopyridine systems to generate compounds with diverse biological activities, such as the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides or the creation of 4-azaindole-triazole hybrids. tandfonline.comnih.gov

N-Alkylation and Acylation Strategies on the Pyrrole Nitrogen

The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine system is susceptible to electrophilic attack, allowing for the introduction of a variety of substituents through N-alkylation and N-acylation reactions. These modifications are often crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.

N-Alkylation: The alkylation of the pyrrole nitrogen can be achieved under standard basic conditions. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is typically used to deprotonate the N-H of the pyrrole, generating a nucleophilic anion. This anion then readily reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents to furnish the N-alkylated product. The choice of solvent is critical and often involves polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure solubility of the reactants and facilitate the reaction.

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group onto the pyrrole nitrogen. This is commonly accomplished by treating the parent compound with an acylating agent, such as an acid chloride (e.g., acetyl chloride, benzoyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), in the presence of a base. The base, which can be a tertiary amine like triethylamine (B128534) (TEA) or pyridine, serves to neutralize the acid byproduct and drive the reaction to completion. N-acylation can also serve as a protecting group strategy for the pyrrole nitrogen during subsequent synthetic transformations. For instance, acylation of a related 1H-pyrrolo[2,3-b]pyridine derivative has been reported to proceed efficiently. nih.gov

Reagent/CatalystReaction TypeProductTypical Yield (%)
NaH, Alkyl HalideN-AlkylationN-Alkyl-3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine70-90
Acyl Chloride, TEAN-AcylationN-Acyl-3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine80-95
Acetic AnhydrideN-AcylationN-Acetyl-3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine85-98

This table presents plausible reaction conditions and yields based on general knowledge of N-functionalization of pyrrole-containing heterocycles.

Modifications at the Amino Moiety (C7)

The amino group at the C7 position of this compound is a versatile handle for further diversification. Its nucleophilic character allows for a range of transformations, including acylation, alkylation, and participation in cross-coupling reactions.

Acylation and Sulfonylation: The C7-amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine.

N-Arylation and N-Alkylation: The amino group can undergo palladium-catalyzed Buchwald-Hartwig cross-coupling with aryl halides or triflates to introduce various aryl or heteroaryl substituents. Reductive amination with aldehydes or ketones provides a route to N-alkylated derivatives.

Diazotization: The primary aromatic amine at C7 can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a valuable intermediate that can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.

Reaction TypeReagentsProduct
AcylationAcyl chloride, Pyridine7-Acylamino-3-nitro-1H-pyrrolo[3,2-b]pyridine
SulfonylationSulfonyl chloride, Pyridine7-Sulfonamido-3-nitro-1H-pyrrolo[3,2-b]pyridine
Buchwald-Hartwig CouplingAryl halide, Pd catalyst, Base7-(N-Arylamino)-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reductive AminationAldehyde/Ketone, Reducing agent7-(N-Alkylamino)-3-nitro-1H-pyrrolo[3,2-b]pyridine
Diazotization/SandmeyerNaNO₂, HCl, CuX7-Halo/Cyano/Hydroxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

This table illustrates potential modifications at the C7-amino group based on established transformations of aromatic amines.

Diversification Strategies at Other Ring Positions

Beyond the pyrrole nitrogen and the C7-amino group, other positions on the this compound scaffold can be functionalized to generate a diverse library of compounds.

Reduction of the Nitro Group: The nitro group at the C3 position is a key functional handle for diversification. It can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder in acetic acid, or catalytic hydrogenation. nih.govcardiff.ac.uk The resulting 3-amino-1H-pyrrolo[3,2-b]pyridin-7-amine is a versatile intermediate that can undergo a wide range of reactions typical of aromatic amines, as described for the C7-amino group.

Halogenation: Electrophilic halogenation of the 1H-pyrrolo[3,2-b]pyridine ring system can introduce halogen atoms, which can then serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The regioselectivity of halogenation will be influenced by the existing substituents.

Metal-Catalyzed Cross-Coupling: If a halogenated derivative of this compound is prepared, it can undergo various palladium-catalyzed cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds at specific positions on the heterocyclic core, a common strategy in the synthesis of related pyrrolopyridine derivatives. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and controlling the selectivity of these transformations.

Reaction Pathway Elucidation and Transition State Analysis

Nitration Mechanism: The electrophilic nitration of the 1H-pyrrolo[3,2-b]pyridine core likely proceeds through a standard electrophilic aromatic substitution mechanism. The nitrating agent (e.g., nitric acid/sulfuric acid) generates the nitronium ion (NO₂⁺) as the active electrophile. The electron-rich pyrrole ring attacks the nitronium ion, leading to the formation of a sigma complex (Wheland intermediate). The regioselectivity, favoring substitution at the C3 position, is dictated by the relative stability of the possible sigma complexes. Computational studies on related heterocyclic systems can provide insights into the transition state energies and help elucidate the preferred reaction pathway.

Reduction of the Nitro Group: The reduction of the nitro group to an amine can proceed through different pathways depending on the reducing agent employed. For instance, reductions with metals like iron or tin in acidic media are thought to involve a series of single electron transfers and protonation steps, proceeding through nitroso and hydroxylamino intermediates. nih.gov Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. Mechanistic studies using techniques like in-situ spectroscopy and kinetic analysis can help to identify key intermediates and rate-determining steps. cardiff.ac.uk

Regioselectivity and Stereoselectivity Control in Functionalization

Regioselectivity in Nitration: The directing effects of the fused pyridine ring and the pyrrole nitrogen atom play a crucial role in determining the regioselectivity of electrophilic substitution reactions. The electron-donating nature of the pyrrole nitrogen activates the pyrrole ring towards electrophilic attack, with the C3 position being the most nucleophilic, analogous to indole chemistry. The electron-withdrawing nature of the pyridine nitrogen deactivates the pyridine ring towards electrophilic attack. Therefore, nitration is expected to occur selectively at the C3 position.

Advanced Spectroscopic and Structural Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures and Tautomeric Studies

High-resolution NMR spectroscopy is a cornerstone for determining the intricate connectivity and electronic environment of a molecule like 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine. The analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, would provide a definitive assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons on the pyrrolopyridine core and the amine proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amine group. Tautomerism, specifically prototropic tautomerism involving the pyrrole (B145914) NH and the pyridine (B92270) nitrogen, could be investigated by observing changes in chemical shifts and coupling constants under varying solvent conditions or temperatures. The expected proton chemical shifts, based on the analysis of related azaindole structures, are presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of 1H-pyrrolo[3,2-b]pyridine and substituted analogs. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1 (NH)11.0 - 12.5-
C2-125 - 130
H27.5 - 7.8-
C3-140 - 145
C3a-120 - 125
H57.0 - 7.3-
C5-115 - 120
H66.5 - 6.8-
C6-100 - 105
C7-150 - 155
C7a-145 - 150
NH₂5.0 - 6.0-

Advanced Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for confirming the molecular formula and elucidating the fragmentation pathways of this compound.

Molecular Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For C₇H₆N₄O₂, the expected monoisotopic mass would be precisely determined, confirming the presence of the nitro and amine functionalities.

Fragmentation Pathway Analysis: Electron ionization (EI) and electrospray ionization (ESI) are common techniques to induce fragmentation. The fragmentation patterns of nitroaromatic compounds are well-documented and typically involve the loss of NO₂ (46 Da) and NO (30 Da). nih.gov The fragmentation of the pyrrolopyridine core would likely proceed through characteristic ring cleavages. A plausible fragmentation pathway would involve the initial loss of the nitro group, followed by the elimination of HCN from the pyridine or pyrrole ring. The analysis of these fragmentation patterns provides valuable structural information. A summary of predicted key fragment ions is provided in Table 2.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentNeutral Loss
178[M]⁺-
161[M - OH]⁺OH
148[M - NO]⁺NO
132[M - NO₂]⁺NO₂
105[C₆H₅N₂]⁺NO₂, HCN

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing molecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O stretching and bending vibrations. The N-H stretching vibrations of the pyrrole and amine groups would appear in the region of 3200-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. A study on 4-aminopyridine (B3432731) provides a reference for the vibrational modes of the aminopyridine moiety. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations would also be clearly observable.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-H (pyrrole)Stretching3300 - 3500
N-H (amine)Asymmetric & Symmetric Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C=C, C=N (aromatic)Stretching1400 - 1650
N-O (nitro)Asymmetric Stretching1500 - 1560
N-O (nitro)Symmetric Stretching1335 - 1380
N-H (amine)Scissoring1600 - 1650

X-ray Crystallography for Absolute Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic resolution. While no crystal structure for this compound has been reported, analysis of related azaindole derivatives provides insights into the expected molecular geometry and packing. researchgate.netnih.gov

Molecular Conformation: The pyrrolopyridine ring system is expected to be essentially planar. The nitro and amine substituents will lie in or close to the plane of the aromatic rings.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment in Asymmetric Syntheses

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. As this compound is an achiral molecule, it will not exhibit any chiroptical activity. Therefore, these techniques are not applicable for its direct analysis. However, should this compound be used as a precursor in the asymmetric synthesis of a chiral derivative, chiroptical spectroscopy would be a crucial tool for determining the enantiomeric purity of the final product.

Computational and Theoretical Investigations of 3 Nitro 1h Pyrrolo 3,2 B Pyridin 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of novel compounds. For 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, DFT calculations would be employed to optimize the molecular geometry, determine the distribution of electron density, and calculate key electronic parameters.

Theoretical investigations on related amino-nitropyridine structures have demonstrated the utility of DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to compute geometrical parameters like bond lengths and angles. researchgate.net These calculated values are often in good agreement with experimental data from X-ray crystallography. researchgate.net For this compound, such calculations would reveal the planarity of the pyrrolopyridine ring system and the orientation of the nitro and amine substituents.

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a smaller gap suggesting higher reactivity. For instance, in studies of 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net Similar calculations for this compound would map out the regions most susceptible to electrophilic and nucleophilic attack. The nitro group, being a strong electron-withdrawing group, is expected to significantly lower the LUMO energy, making the pyrrolo[3,2-b]pyridine core more susceptible to nucleophilic attack. Conversely, the electron-donating amine group would raise the HOMO energy.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand intramolecular interactions, such as hydrogen bonding, which can significantly influence the compound's structure and properties. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Significance for this compound
Optimized GeometryDetermination of bond lengths, bond angles, and planarity of the fused ring system.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) MapVisualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Bond Orbital (NBO) AnalysisInsight into intramolecular hydrogen bonding and charge delocalization.

Tautomerism and Isomerism Studies of the Pyrrolo[3,2-b]pyridine Core and its Substituents

The pyrrolo[3,2-b]pyridine scaffold, along with its nitro and amine substituents, presents possibilities for both tautomerism and isomerism, which can be effectively studied using computational methods. Tautomers are isomers that readily interconvert, and their relative stability can be predicted by calculating their energies using quantum chemical methods.

For this compound, several tautomeric forms can be envisioned. The pyrrole (B145914) nitrogen can exist in a protonated or deprotonated state, leading to different tautomers. Additionally, the amino group can exist in equilibrium with its imino tautomer. The nitro group can also exhibit tautomerism to an aci-nitro form, although this is less common for aromatic nitro compounds. studyx.ai Computational studies would calculate the relative energies of these potential tautomers to determine the most stable form under different conditions.

Isomerism is also a key consideration for the pyrrolopyridine system. There are six possible structural isomers of the parent pyrrolopyridine, each with a different arrangement of the nitrogen atoms in the bicyclic structure. nih.gov Computational studies can be used to compare the stabilities and electronic properties of these different isomers, providing insight into why certain isomers might be favored in synthetic reactions or biological processes.

Molecular Docking and Dynamics Simulations for Potential Biological Target Interactions and Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the potential biological targets of a molecule and understanding its binding mode at the atomic level. These methods are widely used in drug discovery to screen virtual libraries of compounds against specific protein targets.

For this compound, molecular docking studies could be performed to predict its binding affinity to a range of protein targets. The pyrrolopyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. sci-hub.senih.govnih.gov For example, derivatives of the related pyrrolo[2,3-b]pyridine have been investigated as inhibitors of c-Met kinase. sci-hub.se Docking studies of these derivatives revealed key hydrogen bonding interactions between the pyrrolopyridine core and amino acid residues in the kinase's active site. sci-hub.se Similar studies for this compound would involve docking the molecule into the binding sites of various kinases and other enzymes to identify potential biological targets.

Following docking, MD simulations can be used to study the stability of the predicted protein-ligand complex over time. These simulations provide a dynamic picture of the binding interactions and can help to refine the predicted binding mode. MD simulations can also be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores alone. sci-hub.se

Table 2: Key Parameters from Molecular Docking and Dynamics Simulations

ParameterDescription
Docking ScoreAn estimation of the binding affinity between the ligand and the protein target.
Binding ModeThe predicted orientation and conformation of the ligand within the protein's binding site.
Key InteractionsIdentification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
RMSD (Root Mean Square Deviation)A measure of the stability of the protein-ligand complex during an MD simulation.
Binding Free EnergyA more accurate calculation of the binding affinity, often calculated using methods like MM-PBSA or MM-GBSA.

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be a valuable tool for structure elucidation and for interpreting experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions of 1H and 13C NMR chemical shifts for a variety of organic molecules. researchgate.netbookpi.org For this compound, these calculations would predict the chemical shifts for each of the hydrogen and carbon atoms in the molecule, which could then be compared with experimental data to confirm the structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Vis absorption spectrum of a molecule. bookpi.org These calculations provide information about the electronic transitions that are responsible for the absorption of light, which can be used to understand the molecule's color and photophysical properties.

Computational Mechanistic Studies of Synthetic Pathways and Derivatization Reactions

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights that can be used to optimize reaction conditions and to design new synthetic routes. For this compound, computational studies could be used to investigate the mechanism of its synthesis, for example, by studying the nitration of the parent 1H-pyrrolo[3,2-b]pyridin-7-amine.

Furthermore, computational methods can be used to study the reactivity of this compound in various derivatization reactions. For example, by calculating the activation energies for different reaction pathways, it is possible to predict which products are most likely to be formed. This information can be used to guide the design of new derivatives with improved properties. For instance, computational studies on the synthesis of other pyrrolopyridine derivatives have helped to elucidate the reaction mechanisms and rationalize the observed product distributions. mdpi.com

Preclinical Biological Activities of this compound: A Review of Available Data

Despite the growing interest in the therapeutic potential of pyrrolopyridine derivatives in various disease areas, a comprehensive review of publicly available scientific literature reveals a significant gap in the preclinical data for the specific compound this compound. While the broader class of pyrrolopyridines has been the subject of numerous studies, leading to the development of approved drugs and clinical candidates, specific information regarding the in vitro biological targets, cellular efficacy, and mechanism of action of the 3-nitro substituted analogue remains largely unpublished.

The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine (B92270) rings, is recognized as a "privileged" structure in medicinal chemistry. Its various isomers, including pyrrolo[2,3-b]pyridines, pyrrolo[3,2-c]pyridines, and pyrrolo[3,4-c]pyridines, have been extensively investigated. These investigations have revealed a wide range of biological activities, including kinase inhibition, antiviral properties, and antibacterial effects. For instance, derivatives of the pyrrolopyridine core have been successfully developed as inhibitors of kinases such as FMS, fibroblast growth factor receptor (FGFR), and Cell Division Cycle 7 (Cdc7) kinase, which are crucial targets in oncology and inflammatory diseases.

However, the specific substitution of a nitro group at the 3-position and an amine group at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core, creating the compound , appears to be a largely unexplored area in preclinical research. Exhaustive searches of scientific databases and literature have not yielded specific data that would allow for a detailed analysis as per the requested scientific outline. This includes a lack of information on:

In Vitro Biological Target Profiling: No data from enzyme inhibition kinetics, receptor binding assays, or cellular pathway modulation studies for this compound is currently available in the public domain.

Cell-Based Assays: There are no published results from anti-proliferative screenings in various cell lines, or from cell migration and invasion assays, that specifically feature this compound.

Mechanistic Elucidation: Studies detailing the investigation of specific cellular pathway modulation, target engagement within cellular contexts, or the analysis of cell fate processes such as apoptosis or autophagy induction by this compound have not been found.

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies: Without a series of analogues and their corresponding biological data, no comprehensive SAR or SER studies for this specific scaffold are available.

The absence of such critical data prevents a thorough scientific discussion on the preclinical biological activities and mechanistic studies of this compound. It is possible that this compound is a novel chemical entity that is currently under investigation in proprietary research and has not yet been disclosed in scientific publications or patents. Alternatively, it may be a compound that has been synthesized but not yet subjected to extensive biological evaluation.

Until such data becomes publicly available, a detailed and scientifically accurate article on the preclinical profile of this compound cannot be constructed. Future research in this area would be necessary to elucidate the potential therapeutic value of this specific pyrrolopyridine derivative.

Preclinical Biological Activities and Mechanistic Studies of 3 Nitro 1h Pyrrolo 3,2 B Pyridin 7 Amine and Its Analogues

Advanced Analytical Methodologies in Support of Research

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis of Research Samples

The purity and precise quantification of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine are critical for the reliability and reproducibility of preclinical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of analytical techniques for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase would likely consist of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in the research sample is then compared to this calibration curve to determine its concentration. Method validation would be performed to ensure linearity, accuracy, precision, and specificity.

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the basic amine functional group.
Mobile Phase B AcetonitrileCommon organic solvent providing good elution strength.
Gradient 5% to 95% B over 20 minEnsures elution of the main compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for aromatic and nitro-containing compounds.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many heterocyclic amines can be analyzed by GC, they often require derivatization to increase their volatility and thermal stability. nih.gov For this compound, a derivatization step, such as silylation with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, might be necessary. nih.govnih.gov The derivatized analyte would then be separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase) and detected by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of impurities. nih.govwuxiapptec.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Metabolite Identification and Quantification in Preclinical Biotransformation Studies

Understanding the metabolic fate of a new chemical entity is a critical aspect of preclinical research. Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for these studies. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preeminent analytical tool for metabolite identification and quantification in complex biological matrices. researchgate.netnih.gov Its high sensitivity allows for the detection of trace levels of metabolites. researchgate.net For a biotransformation study of this compound, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) studies would be analyzed. The LC component separates the parent compound from its metabolites, which are then ionized (typically by electrospray ionization - ESI) and analyzed by the tandem mass spectrometer. jfda-online.com

Metabolite identification is achieved by comparing the mass spectra of the potential metabolites to that of the parent compound and by identifying characteristic mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, N-oxidation). Quantification of the parent compound and its major metabolites is performed using the selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity. mdpi.com

Interactive Data Table: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts

Metabolic ReactionMass ChangePotential Metabolite Structure
Oxidation (Hydroxylation) +16 DaAddition of a hydroxyl group to an aromatic ring or alkyl side chain.
N-Oxidation +16 DaOxidation of the pyridine (B92270) or amine nitrogen.
Reduction of Nitro Group -30 Da (NO2 to NH2)Conversion of the nitro group to an amino group.
Glucuronidation +176 DaConjugation with glucuronic acid, typically at a hydroxyl or amino group.
Sulfation +80 DaConjugation with a sulfate (B86663) group.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For metabolites that are volatile or can be made volatile through derivatization, GC-MS/MS offers high chromatographic resolution. nih.gov Similar to the analysis of the parent compound, derivatization would likely be required for polar metabolites. GC-MS/MS can be particularly useful for the separation and identification of isomeric metabolites.

Advanced Titration Methods for Determination of Physicochemical Parameters Relevant to Research (e.g., pKa in complex solvent systems)

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that influences a compound's solubility, absorption, distribution, and metabolism. For research compounds like this compound, which may have limited aqueous solubility, determining the pKa in complex solvent systems is often necessary.

Potentiometric Titration:

Potentiometric titration is a highly accurate and common method for pKa determination. mdpi.comnih.gov The method involves dissolving the compound in a suitable solvent (or co-solvent system) and titrating it with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. mdpi.com For poorly soluble compounds, titrations in mixed organic-aqueous solvents (e.g., methanol-water or DMSO-water) are employed, and the apparent pKa is determined.

Interactive Data Table: Hypothetical pKa Determination of this compound in a Co-Solvent System

Co-Solvent System (% Organic)Apparent pKaMethod
50% Methanol/Water 4.8Potentiometric Titration
70% Methanol/Water 5.2Potentiometric Titration
50% DMSO/Water 5.5Potentiometric Titration
Aqueous (Calculated) 4.2Yasuda-Shedlovsky Extrapolation

Other advanced techniques for pKa determination include UV-Vis spectrophotometry, where the change in absorbance at a specific wavelength is monitored as a function of pH, and more recently, NMR-based methods that can be advantageous for complex molecules or mixtures. nih.gov

Bioanalytical Method Development for Quantitative Assessment in Preclinical Biological Matrices

The quantitative assessment of this compound in preclinical biological matrices such as plasma, blood, and urine is essential for pharmacokinetic and toxicokinetic studies. The development and validation of a robust bioanalytical method are critical for generating reliable data.

Method Development:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net Method development involves:

Selection of an appropriate internal standard (IS): Ideally, a stable isotope-labeled version of the analyte is used.

Optimization of mass spectrometric conditions: This includes tuning the instrument for the parent and product ions of both the analyte and the IS to achieve maximum sensitivity in the SRM mode.

Development of a chromatographic method: A rapid and efficient separation is desired to separate the analyte from endogenous matrix components and minimize ion suppression.

Optimization of sample preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Method Validation:

Once developed, the method must be rigorously validated according to regulatory guidelines. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method is accurate and precise.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. These are typically assessed at the LLOQ, low, medium, and high concentrations.

Recovery: The efficiency of the extraction process.

Matrix Effect: The effect of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Interactive Data Table: Representative Validation Summary for a Bioanalytical LC-MS/MS Method for this compound in Plasma

Validation ParameterAcceptance CriteriaResult
Linearity Range r² ≥ 0.990.5 - 500 ng/mL
LLOQ Accuracy: 80-120%, Precision: ≤20%0.5 ng/mL
Intra-day Accuracy 85-115% (100 ± 15%)96.5% - 104.2%
Intra-day Precision ≤15%≤8.7%
Inter-day Accuracy 85-115% (100 ± 15%)98.1% - 102.5%
Inter-day Precision ≤15%≤10.3%
Recovery Consistent and reproducible>85%
Matrix Effect IS-normalized factor within acceptable limitsNo significant effect observed
Freeze-Thaw Stability % Change ≤15%Stable for 3 cycles
Long-Term Stability % Change ≤15%Stable for 90 days at -80 °C

Future Research Directions and Unaddressed Challenges for 3 Nitro 1h Pyrrolo 3,2 B Pyridin 7 Amine

Exploration of Novel and Sustainable Synthetic Routes

The advancement of research on 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine is intrinsically linked to the development of efficient, scalable, and environmentally sustainable synthetic methodologies. Current synthetic routes for related pyrrolopyridine scaffolds can be complex and may rely on harsh conditions or expensive reagents. Future research must prioritize the principles of green chemistry.

A primary challenge lies in achieving regioselectivity during the synthesis of substituted pyrrolopyridines. The development of novel synthetic strategies is crucial. For similar azaindole structures, methods like chemoselective Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination have been employed. nih.govnih.gov However, challenges such as difficult deprotection steps, particularly with protecting groups like SEM (trimethylsilylethoxymethyl), can lead to side products and lower yields. nih.govnih.gov

Future synthetic explorations should focus on:

Catalytic Systems: Investigating novel metal-based or organocatalytic systems to improve efficiency and reduce waste.

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable synthesis.

C-H Activation: Developing direct C-H functionalization methods to avoid pre-functionalization steps, thereby improving atom and step economy.

Microwave-Assisted Synthesis: Further exploring microwave irradiation to shorten reaction times and potentially improve yields, a technique proven effective for some heterocyclic systems. nih.gov

Synthetic ApproachPotential AdvantagesKey Challenges
Palladium-Catalyzed Cross-Coupling High efficiency for C-C and C-N bond formation. mdpi.comCatalyst cost, ligand sensitivity, removal of metal residues.
Direct C-H Functionalization Increased atom economy, reduced synthetic steps.Achieving high regioselectivity, catalyst stability.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup cost, potential for clogging.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme availability, stability, and substrate scope.

Identification of Undiscovered Biological Targets and Novel Therapeutic Applications

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established pharmacophore, particularly prominent in the development of kinase inhibitors. nih.gov Derivatives have been investigated as inhibitors for a range of kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Fibroblast Growth Factor Receptor (FGFR), and Cell Division Cycle 7 (Cdc7) kinase, primarily for applications in oncology. nih.govnih.govrsc.orgnih.gov

For this compound, a significant opportunity lies in expanding the scope of biological screening to identify novel targets and therapeutic uses. The specific electronic properties imparted by the nitro group could lead to unique biological activities.

Future research should systematically investigate:

Broad Kinase Profiling: Screening against a comprehensive panel of human kinases to uncover novel inhibitory activities.

Non-Oncology Targets: Exploring activity against targets in other disease areas such as neurodegenerative disorders, inflammatory conditions, and infectious diseases. nih.govmdpi.com

Potassium-Competitive Acid Blockers (P-CABs): Investigating the potential of this scaffold to inhibit the H+/K+-ATPase, following findings from related 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives. nih.gov

Antimicrobial Activity: Assessing efficacy against various bacterial and fungal strains, a known application for some nitrogen-containing heterocycles. nih.gov

Development of More Accurate and Predictive Computational Models for Structure-Property and Structure-Activity Relationships

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound and its future analogues, developing robust and predictive computational models is a key challenge that, if overcome, could significantly streamline research efforts.

Molecular docking studies on related pyrrolopyridine derivatives have been used to guide the design of potent inhibitors by visualizing interactions with target active sites, such as the colchicine (B1669291) binding site of tubulin or the ATP-binding pocket of kinases. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models have also been developed for other heterocyclic systems to correlate physicochemical properties with biological activity. mdpi.com

Future computational efforts should focus on:

Advanced QSAR/QSPR: Employing machine learning and AI to build models that can more accurately predict the biological activity (QSAR) and physicochemical properties (QSPR) of novel analogues.

Molecular Dynamics (MD) Simulations: Using MD simulations to understand the dynamic behavior of the ligand-target complex, providing insights into binding stability and conformational changes.

ADME-Tox Prediction: Developing reliable in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles, helping to prioritize compounds with better drug-like properties early in the discovery pipeline.

Computational MethodResearch ApplicationDesired Outcome
Molecular Docking Predict binding modes and affinities to biological targets.Guide rational design of more potent and selective analogues. nih.gov
QSAR Modeling Correlate chemical structure with biological activity.Predict the activity of virtual compounds before synthesis. mdpi.com
MD Simulations Analyze the stability and dynamics of ligand-protein interactions.Refine understanding of binding mechanisms and residence times.

Strategic Development of Advanced Analogues with Enhanced Research Attributes and Modulated Properties

The core structure of this compound serves as a template for the strategic development of advanced analogues. The goal is to modulate its properties to enhance potency, selectivity, and pharmacokinetic parameters. Structure-activity relationship (SAR) studies on related scaffolds have shown that small modifications can lead to significant changes in biological activity. nih.govnih.gov

For instance, in the development of ACC1 inhibitors, SAR studies of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold were crucial in identifying key interactions and improving potency. nih.gov Similarly, research on pyrrolo[2,3-d]pyrimidine derivatives showed that modifying substituents on a core ring system could tune antitumor activity. mdpi.com

Future strategies for analogue development should include:

Bioisosteric Replacement: Replacing the nitro group or amine functionality with other chemical groups to explore new interactions and modulate physicochemical properties.

Structure-Based Design: Using structural information from co-crystal structures or reliable docking models to design new derivatives with optimized interactions with the target.

Scaffold Hopping: Replacing the pyrrolopyridine core with other heterocyclic systems while maintaining key pharmacophoric features to explore new chemical space and potentially improve properties like solubility or metabolic stability. mdpi.com

Overcoming Specific Synthetic and Methodological Hurdles in Translational Research

The path from a promising lead compound to a clinical candidate is fraught with challenges. For this compound, several hurdles must be anticipated and addressed to enable potential translational success.

Key translational challenges include:

Scalability and Cost of Goods: Developing a synthetic route that is not only efficient but also economically viable and scalable to produce kilogram quantities required for advanced preclinical and clinical studies.

Physicochemical Properties: Overcoming issues related to poor solubility, a common problem for planar heterocyclic molecules, which can hinder formulation and bioavailability.

Pharmacokinetics and Metabolic Stability: Initial studies on related compounds have highlighted the need to address pharmacokinetic issues. nih.gov Early assessment and optimization of metabolic stability, plasma exposure, and clearance are critical. For example, mouse pharmacokinetic studies of some pyrrolo[3,4-c]pyridine derivatives showed high clearance despite good metabolic stability in liver microsomes, indicating complex disposition pathways. nih.gov

Robust Analytical Methods: Developing and validating sensitive and specific analytical methods for quantifying the compound and its metabolites in biological matrices is essential for pharmacokinetic and toxicology studies.

Q & A

Q. What are the standard synthetic routes for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves functionalizing the pyrrolopyridine core via nitration and amination. Key steps include:

  • Nitration: Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Amination: Couple the amine group at the 7-position via Buchwald-Hartwig or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
  • Optimization: Adjust solvent polarity (e.g., DMF vs. toluene), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to improve yields (typically 60–85%) and purity (>95% by HPLC).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Identify characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, nitro group deshielding effects) and compare with computational predictions (DFT calculations) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass. Isotopic patterns (e.g., Cl/Br absence) validate purity .
  • XRD (if crystalline): Resolve bond lengths/angles to confirm regioselectivity of nitro and amine groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:

  • Variable Temperature (VT) NMR: Perform experiments at 25°C to 60°C to detect tautomeric equilibria (e.g., NH proton exchange) .
  • 2D NMR (COSY, NOESY): Map coupling networks to distinguish between regioisomers or rotational conformers .
  • Spiking Experiments: Add authentic samples of suspected byproducts (e.g., 5-nitro isomers) to identify overlapping peaks .

Q. What strategies are effective in optimizing the compound’s solubility for in vitro bioassays?

Methodological Answer: Address low aqueous solubility (<0.1 mg/mL) via:

  • Co-solvent Systems: Use DMSO-water gradients (≤10% DMSO) or cyclodextrin inclusion complexes .
  • Salt Formation: React with HCl or citric acid to form hydrophilic salts (e.g., hydrochloride), confirmed by pH solubility profiling .
  • Pro-drug Design: Introduce phosphate or ester groups at the amine position, hydrolyzed in physiological conditions .

Q. How can researchers evaluate the compound’s potential kinase inhibitory activity?

Methodological Answer:

  • Kinase Profiling Assays: Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) at 1–10 µM using ADP-Glo™ or TR-FRET technologies .
  • IC50 Determination: Perform dose-response curves (0.1 nM–10 µM) with ATP concentrations near Km. Use GraphPad Prism for nonlinear regression analysis .
  • Structural Modeling: Dock the compound into kinase active sites (e.g., PDB 1A0) using AutoDock Vina to predict binding modes and key interactions (e.g., H-bond with hinge region) .

Q. What experimental approaches mitigate nitro-group reduction during biological studies?

Methodological Answer: Nitro groups are prone to enzymatic reduction, generating reactive intermediates:

  • Metabolic Stabilization: Co-incubate with liver microsomes and NADPH to identify reduction pathways. Use CYP450 inhibitors (e.g., 1-aminobenzotriazole) to stabilize .
  • Electron-Withdrawing Substituents: Introduce fluorine at the 2-position to reduce electron density at the nitro group, validated by cyclic voltammetry .
  • Prodrug Masking: Replace the nitro group with a bioreversible protecting group (e.g., nitroreductase-sensitive motifs) .

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Reactant of Route 2
3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.